4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine
Overview
Description
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and two ethyl groups attached to the nitrogen atoms of a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine can be synthesized through a multi-step process starting from 1,2-diaminobenzene. The general synthetic route involves:
Acetylation: The initial step involves the acetylation of 1,2-diaminobenzene to protect the amine groups.
Bromination: The acetylated intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Deprotection: The final step involves the removal of the acetyl protecting groups under alkaline conditions to yield 4-Bromo-1,2-diaminobenzene.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Deprotection: Sodium hydroxide or other strong bases for removing protecting groups.
Coupling Reactions: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Biaryl compounds are commonly formed through coupling reactions.
Scientific Research Applications
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine involves its interaction with various molecular targets. The bromine atom and the ethyl groups influence the compound’s reactivity and binding affinity to different substrates. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-diaminobenzene: Lacks the ethyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-N,N-dimethylaniline: Contains methyl groups instead of ethyl groups, affecting its electronic properties and reactivity.
Uniqueness
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine is unique due to the presence of both bromine and ethyl groups, which confer specific steric and electronic properties. These characteristics make it suitable for specialized applications in organic synthesis and material science.
Properties
IUPAC Name |
4-bromo-1-N,1-N-diethylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-13(4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPCVZOOLZDMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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